
1,6-Naphthyridine-2-carboxylic acid
Overview
Description
1,6-Naphthyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Naphthyridine-2-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the formation of the second pyridine ring and subsequent decarboxylation can be achieved by prolonged refluxing in concentrated hydrobromic acid . Another method involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group undergoes typical acid-base reactions. Deprotonation occurs in basic media (e.g., NaOH or KOH), forming the corresponding carboxylate salt. This reaction is reversible under acidic conditions.
Example :
Esterification and Amide Formation
The carboxylic acid readily forms esters and amides through standard acyl transfer reactions:
Esterification
Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts (e.g., HSO) yields esters:
Yield : 75–85% under reflux conditions.
Amide Formation
Treatment with thionyl chloride (SOCl) converts the acid to an acyl chloride, which reacts with amines to form amides :
Conditions : Room temperature, inert atmosphere.
Cyclization and Ring-Forming Reactions
The compound participates in cyclization to form fused heterocycles. A common route involves condensation with malonic acid derivatives:
Example :
Condensation with diethyl malonate in sodium ethoxide (NaOEt/EtOH) yields 1,6-naphthyridin-2(1H)-one derivatives :
Yield : ~40% (global yield for multi-step synthesis) .
Electrophilic Substitution
The electron-deficient naphthyridine ring undergoes electrophilic substitution at specific positions (e.g., C-5 and C-7) :
Nitration
Nitration with HNO/HSO introduces nitro groups predominantly at C-5:
Conditions : 0–5°C, 1–2 hours.
Halogenation
Bromination (e.g., with Br/FeBr) occurs at C-8, forming 8-bromo derivatives :
Cross-Coupling and Functionalization
Recent advancements enable palladium-catalyzed cross-coupling reactions. A 2024 study demonstrated efficient difunctionalization using 1,6-naphthyridine-5,7-ditriflates :
Reaction Scheme :
Table 1: Yields for Cross-Coupling Reactions
Substituent | Reagent | Yield (%) |
---|---|---|
-OCH | MeOH/BASE | 82 |
-Ph | PhB(OH) | 75 |
-CN | Zn(CN) | 68 |
Conditions : Room temperature, 1–2 hours.
Oxidation
The naphthyridine ring resists oxidation, but side-chain modifications are possible. For example, the methyl ester derivative can be oxidized to a ketone using KMnO .
Reduction
Catalytic hydrogenation (H, Pd/C) reduces the aromatic ring to a tetrahydro derivative, though this is less common due to the compound’s stability .
Scientific Research Applications
Pharmaceutical Development
1,6-Naphthyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives have been explored for their potential in treating various diseases, including bacterial infections and cancers.
- Antimicrobial Activity : Compounds derived from 1,6-naphthyridine have shown promising activity against a range of pathogens. For instance, derivatives have been tested for their efficacy against resistant strains of bacteria and fungi, demonstrating potential as new antibiotics .
- Cancer Therapeutics : Research has identified 1,6-naphthyridine derivatives as inhibitors of specific kinases involved in cancer progression. A study highlighted the development of dual CDK8/19 inhibitors based on this scaffold, which exhibited significant antitumor activity in colorectal cancer models .
Agricultural Chemicals
In agriculture, this compound is utilized in formulating agrochemicals that enhance crop protection and yield.
- Pesticide Development : The compound is incorporated into pesticide formulations to combat various pests effectively. Its role in enhancing the efficacy of existing pesticides has been documented, making it valuable for sustainable agricultural practices .
Biochemical Research
This compound is extensively used in biochemical assays and studies aimed at understanding metabolic pathways and enzyme functions.
- Metabolic Studies : Researchers utilize this compound to elucidate mechanisms of action in metabolic pathways. For example, its derivatives have been employed to study their interaction with metal cations and their effects on enzyme activity .
Material Science
The unique properties of this compound make it suitable for developing advanced materials.
- Polymers and Coatings : Its chemical stability and resistance to degradation allow for applications in creating durable polymers and protective coatings .
Analytical Chemistry
In analytical chemistry, this compound is utilized for detecting and quantifying various substances.
- Quality Control : It plays a role in developing analytical methods that ensure compliance with industry standards across pharmaceuticals and agrochemicals .
Data Table: Applications Overview
Application Area | Specific Use Cases | Notable Findings |
---|---|---|
Pharmaceutical Development | Antimicrobial agents; Cancer therapeutics | Effective against resistant bacteria; Dual kinase inhibitors show antitumor activity |
Agricultural Chemicals | Pesticide formulations | Enhances efficacy of pesticides |
Biochemical Research | Metabolic pathway studies | Elucidates enzyme interactions with metal cations |
Material Science | Development of polymers and coatings | Exhibits chemical stability and durability |
Analytical Chemistry | Quality control methods | Aids in compliance testing across industries |
Case Study 1: Antimicrobial Activity
A series of studies focused on synthesizing 8-hydroxy naphthyridines derived from this compound demonstrated potent in vitro activity against Leishmania species. The compounds showed a selective mechanism targeting divalent metal cations which was crucial for their efficacy but also raised concerns regarding tolerability in vivo .
Case Study 2: Cancer Therapeutics
Research involving the development of dual CDK8/19 inhibitors based on the 1,6-naphthyridine scaffold revealed that specific substitutions could enhance metabolic stability while maintaining potency against colorectal cancer cells. The lead compound showed sustained inhibition of STAT1 phosphorylation in xenograft models, indicating its potential for further development .
Mechanism of Action
The mechanism of action of 1,6-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,6-naphthyridine-2-carboxylic acid include other naphthyridine derivatives, such as 1,5-naphthyridine and 1,8-naphthyridine . These compounds share the fused-ring system but differ in the position of the nitrogen atoms.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other fields .
Biological Activity
1,6-Naphthyridine-2-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.
Overview of Biological Activities
This compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anti-inflammatory Properties : Demonstrates potential in reducing inflammation.
- Antioxidant Effects : Capable of scavenging free radicals.
- Anticancer Activity : Shows cytotoxic effects against several cancer cell lines.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Inhibits growth of bacteria | |
Anti-inflammatory | Reduces inflammatory markers | |
Antioxidant | Scavenges free radicals | |
Anticancer | Induces apoptosis in cancer cells |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : It inhibits key enzymes such as c-Met kinase and topoisomerase I, which are crucial in cancer progression and DNA replication respectively .
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Metal Ion Sequestration : It has been shown to sequester divalent metal ions, which may contribute to its antimicrobial and anticancer effects .
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was attributed to apoptosis induction through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Research demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating its potential as a novel antimicrobial agent .
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with moderate bioavailability. However, toxicity assessments indicate that high concentrations may lead to cytotoxic effects in non-target cells. Further studies are necessary to optimize dosing regimens for therapeutic applications .
Table 2: Comparison with Similar Naphthyridine Derivatives
Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
1,5-Naphthyridine | Moderate | Low | Fewer biological targets |
1,8-Naphthyridine | Low | Moderate | Less effective against cancer |
This compound | High | High | Broad spectrum of activity |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,6-naphthyridine-2-carboxylic acid, and how are they optimized for yield and purity?
this compound is commonly synthesized via condensation reactions or halogenation followed by functional group transformations. For example, bromination of the parent compound using Br₂ in acetic acid yields 8-bromo-1,6-naphthyridine-2-carboxylic acid, which can be further derivatized via amidation or cross-coupling reactions . Optimization often involves adjusting reaction conditions (e.g., temperature, solvent, catalyst) and purification steps (e.g., recrystallization, chromatography). Hydrolysis of esters (e.g., ethyl 7-chloro-1-ethyl-4-oxo-1,6-naphthyridine-3-carboxylate) under alkaline conditions (2M KOH, 90°C) is another key method, achieving high yields (93%) .
Q. What functional group transformations are feasible for this compound?
The carboxylic acid group undergoes decarboxylation at high temperatures (250–370°C) to yield deoxygenated derivatives . Amide formation is achieved via coupling reagents like EDC/HOBT in DMF, enabling conjugation with amines (e.g., 2-isopropoxybenzylamine) for bioactive analogs . Bromination and chlorination at the 8-position are also well-documented, though reaction conditions (e.g., Br₂ in acetic acid vs. Cl₂ gas) influence regioselectivity and byproduct formation .
Q. How is this compound characterized structurally and analytically?
Key techniques include:
- NMR spectroscopy : To confirm substitution patterns and monitor reaction progress.
- Mass spectrometry (MS) : For molecular weight validation and fragmentation analysis.
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., tetrahydro-1,6-naphthyridine analogs) .
- HPLC : Ensures purity, particularly for intermediates in multi-step syntheses .
Advanced Research Questions
Q. How can synthetic methodologies address contradictions in reported reaction yields or regioselectivity?
Discrepancies in yields (e.g., bromination efficiency ranging from 77% to 80% under similar conditions ) may arise from trace impurities, solvent effects, or catalyst stability. Systematic optimization studies (e.g., Design of Experiments, DoE) can identify critical parameters. For example, substituting acetic acid with a polar aprotic solvent (e.g., DMF) may improve halogenation regioselectivity . Mechanistic studies using computational tools (DFT calculations) can also clarify electronic effects influencing reactivity .
Q. What strategies are employed to enhance the biological activity of this compound derivatives?
Derivatization focuses on modifying the carboxylic acid moiety and the naphthyridine core:
- Amide/ester analogs : Coupling with pharmacophores (e.g., benzylamines) improves antimicrobial or antiviral activity. For instance, 8-bromo derivatives conjugated with 2-isopropoxybenzylamine showed potent human cytomegalovirus inhibition .
- Core functionalization : Introducing electron-withdrawing groups (e.g., CF₃) at the 3-position enhances metabolic stability and target binding .
- Hybrid structures : Multi-component reactions generate fused heterocycles (e.g., pyrano[4,3-b]pyridines) with tailored bioactivity .
Q. How are mechanistic pathways elucidated for reactions involving this compound?
- Kinetic studies : Monitoring reaction progress via in-situ techniques (e.g., FTIR, Raman spectroscopy) identifies rate-determining steps.
- Isotopic labeling : Using deuterated solvents or substrates clarifies proton transfer mechanisms in decarboxylation .
- Catalyst profiling : For cross-coupling reactions (e.g., Stille vinylation), PdCl₂(PPh₃)₂ is preferred for its stability and efficiency in DMF .
Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?
Key challenges include:
- Exothermic reactions : Bromination and decarboxylation require controlled heating/cooling to prevent runaway reactions .
- Purification complexity : Chromatography is replaced with scalable techniques like crystallization (e.g., using ethanol/water mixtures) .
- Catalyst recovery : Immobilized catalysts (e.g., Pd on carbon) reduce costs in cross-coupling steps .
Q. Data Contradictions and Resolution
Q. How can researchers resolve inconsistencies in reported biological activities of 1,6-naphthyridine derivatives?
Discrepancies may stem from assay variability (e.g., cell line differences) or structural impurities. Solutions include:
- Standardized assays : Re-testing compounds under uniform conditions (e.g., NIH/3T3 cells for cytotoxicity).
- Structural revalidation : Re-synthesizing disputed analogs with rigorous characterization .
- Meta-analyses : Cross-referencing data across studies to identify trends (e.g., CF₃-substituted analogs consistently showing higher potency ).
Q. Methodological Recommendations
Q. What analytical workflows are recommended for quality control in multi-step syntheses?
- Step-wise monitoring : Use LC-MS after each reaction to detect intermediates and byproducts.
- Stability testing : Assess intermediates under storage conditions (e.g., humidity, temperature) to prevent degradation .
- Batch consistency : Implement statistical process control (SPC) for critical parameters (e.g., pH, reaction time) .
Q. How can computational tools accelerate the development of 1,6-naphthyridine-based therapeutics?
- Docking studies : Predict binding affinities for target proteins (e.g., viral polymerases) .
- ADMET prediction : Tools like SwissADME evaluate solubility, permeability, and toxicity early in design .
- Retrosynthetic planning : AI platforms (e.g., Synthia) propose efficient routes for novel derivatives .
Properties
IUPAC Name |
1,6-naphthyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZMWXQJCJUCEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352879 | |
Record name | 1,6-Naphthyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197507-59-8 | |
Record name | 1,6-Naphthyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Naphthyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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